molecular formula C10H16O4 B13458209 3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid

3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid

Cat. No.: B13458209
M. Wt: 200.23 g/mol
InChI Key: INZXOPMGPVLTAA-UHFFFAOYSA-N
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Description

3,9-Dioxaspiro[55]undecane-2-carboxylic acid is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of diols with carbonyl compounds under acidic conditions to form the spirocyclic ring. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical interactions, influencing biological pathways and chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dioxaspiro[5Its ability to undergo various chemical reactions and form stable spirocyclic structures makes it a valuable compound in research and industry .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3,9-dioxaspiro[5.5]undecane-4-carboxylic acid

InChI

InChI=1S/C10H16O4/c11-9(12)8-7-10(3-6-14-8)1-4-13-5-2-10/h8H,1-7H2,(H,11,12)

InChI Key

INZXOPMGPVLTAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CCOC(C2)C(=O)O

Origin of Product

United States

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